N,4-dipropylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

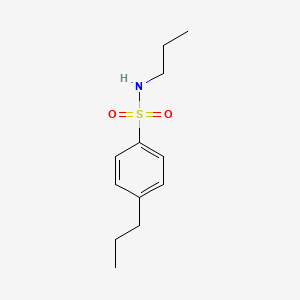

N,4-Dipropylbenzenesulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,4-dipropylbenzenesulfonamide typically involves the reaction of 4-propylbenzenesulfonyl chloride with dipropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of sulfonic acids or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This process can convert the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Aplicaciones Científicas De Investigación

Antibacterial Applications

N,4-dipropylbenzenesulfonamide and its derivatives have been investigated for their antibacterial properties. Research indicates that sulfonamide compounds can inhibit bacterial growth by interfering with folate synthesis, which is essential for bacterial proliferation.

Case Study: Antibacterial Activity Against Escherichia coli

- A study synthesized various benzenesulfonamides, including this compound derivatives, which were tested against Escherichia coli. The results showed promising biofilm inhibitory activity, indicating potential use as therapeutic agents against bacterial infections .

| Compound Name | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | 15 | 32 µg/mL |

| N-(4-Methoxyphenethyl) | 18 | 16 µg/mL |

Anticancer Research

The anticancer potential of this compound has also been explored. Compounds with sulfonamide moieties have shown cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Evaluation

- In a study focusing on novel sulfonamide derivatives, including this compound, researchers evaluated their cytotoxic effects on human cancer cell lines such as breast and colon cancer cells. The findings indicated that certain derivatives exhibited significant apoptotic activity, suggesting their potential as anticancer agents .

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| Breast Cancer | 12.5 | 40 |

| Colon Cancer | 10.0 | 55 |

Drug Design and Development

The structural characteristics of this compound make it an attractive scaffold for drug design. Its ability to form various derivatives allows for the exploration of different biological activities.

Case Study: Design of Novel Antimicrobials

- Researchers have utilized this compound as a starting point to design new antimicrobial agents targeting Gram-positive pathogens. The modifications to the sulfonamide group have led to compounds with enhanced activity against resistant strains .

Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for its application in drug development.

Mechanism of Action

Mecanismo De Acción

The mechanism of action of N,4-dipropylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The compound’s sulfonamide group is crucial for its binding affinity and specificity towards these targets.

Comparación Con Compuestos Similares

4-Amino-N,N-dipropylbenzenesulfonamide: This compound has a similar structure but with an amino group instead of a propyl group. It exhibits different reactivity and biological activity.

N-Butylbenzenesulfonamide: Another sulfonamide with a butyl group instead of a propyl group. It has different physical and chemical properties.

Uniqueness: N,4-Dipropylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its dipropyl groups enhance its lipophilicity, making it more suitable for certain applications compared to its analogs.

Actividad Biológica

N,4-dipropylbenzenesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its effects on cardiovascular systems, interactions with ion channels, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to a benzene ring. Its chemical structure can be represented as follows:

This compound exhibits moderate lipophilicity due to the propyl groups, which may influence its interaction with biological membranes and targets.

Cardiovascular Effects

Recent studies have investigated the impact of various benzenesulfonamide derivatives on cardiovascular parameters. One notable study evaluated the effects of different sulfonamides on perfusion pressure and coronary resistance using isolated rat heart models. The results indicated that certain derivatives could significantly alter these parameters, suggesting a potential vasodilatory effect . Specifically, compounds like 4-(2-aminoethyl)benzenesulfonamide were shown to decrease perfusion pressure and coronary resistance more effectively than others in the series.

Table 1: Effects of Sulfonamide Derivatives on Cardiovascular Parameters

| Compound | Perfusion Pressure Change | Coronary Resistance Change |

|---|---|---|

| This compound | Moderate Decrease | Moderate Decrease |

| 4-(2-aminoethyl)benzenesulfonamide | Significant Decrease | Significant Decrease |

| 2,5-dichloro-N-(4-nitrophenyl) | Minimal Change | Minimal Change |

Interaction with Ion Channels

This compound has been explored for its interaction with various ion channels. Computational docking studies suggest that it may interact with calcium channels, potentially modulating calcium influx in vascular smooth muscle cells. This interaction is crucial for understanding its role in regulating vascular tone and blood pressure .

Case Study: Calcium Channel Interaction

A theoretical study utilizing molecular docking techniques indicated that this compound could bind effectively to specific amino acid residues in calcium channels. This binding may lead to a reduction in intracellular calcium levels, thereby promoting vasodilation .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies using computational models have assessed its absorption, distribution, metabolism, and excretion (ADME) properties. These studies indicate favorable permeability characteristics across biological membranes and suggest a moderate metabolic stability profile .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | High |

| Bioavailability | Moderate |

| Metabolism | Hepatic |

| Excretion | Renal |

Propiedades

IUPAC Name |

N,4-dipropylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S/c1-3-5-11-6-8-12(9-7-11)16(14,15)13-10-4-2/h6-9,13H,3-5,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAIGQYYAXPMLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.